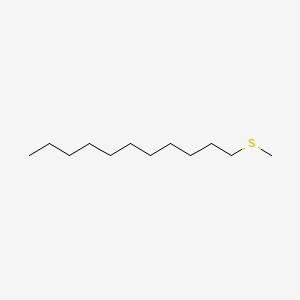
2-Thiatridecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiatridecane, also known as methyl undecyl sulfide, is an organic compound with the molecular formula C₁₂H₂₆S. It is a sulfur-containing hydrocarbon, which places it in the category of organosulfur compounds. These compounds are known for their diverse chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiatridecane typically involves the reaction of undecyl halides with thiols under basic conditions. For example, the reaction of 1-bromoundecane with methylthiolate anion in the presence of a base like sodium hydride can yield this compound. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve high-quality products.
化学反应分析
Types of Reactions: 2-Thiatridecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted organosulfur compounds.
科学研究应用
2-Thiatridecane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of sulfur metabolism and its role in biological systems. It may also serve as a model compound for investigating the behavior of sulfur-containing biomolecules.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and additives. Its properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-Thiatridecane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophiles, leading to the formation of new chemical species. This interaction can affect biological pathways and processes, making this compound a valuable compound for studying sulfur chemistry in biological systems.
相似化合物的比较
Undecane: A hydrocarbon with a similar carbon chain length but lacking the sulfur atom.
Methylthiol: A simpler sulfur-containing compound with a shorter carbon chain.
Thioethers: A class of compounds containing sulfur atoms bonded to two carbon atoms.
Uniqueness: 2-Thiatridecane is unique due to its specific structure, which combines a long carbon chain with a sulfur atom. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
属性
CAS 编号 |
7289-44-3 |
|---|---|
分子式 |
C12H26S |
分子量 |
202.40 g/mol |
IUPAC 名称 |
1-methylsulfanylundecane |
InChI |
InChI=1S/C12H26S/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3-12H2,1-2H3 |
InChI 键 |
HDOADYQJIBYVGE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















